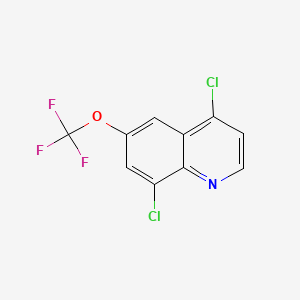

4,8-Dichloro-6-(trifluoromethoxy)quinoline

CAS No.:

Cat. No.: VC17987955

Molecular Formula: C10H4Cl2F3NO

Molecular Weight: 282.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H4Cl2F3NO |

|---|---|

| Molecular Weight | 282.04 g/mol |

| IUPAC Name | 4,8-dichloro-6-(trifluoromethoxy)quinoline |

| Standard InChI | InChI=1S/C10H4Cl2F3NO/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)17-10(13,14)15/h1-4H |

| Standard InChI Key | UZEDNDZFOFGCAO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C2C(=CC(=CC2=C1Cl)OC(F)(F)F)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

4,8-Dichloro-6-(trifluoromethoxy)quinoline (C₁₀H₄Cl₂F₃NO) features a quinoline backbone substituted with chlorine atoms at positions 4 and 8 and a trifluoromethoxy group (-OCF₃) at position 6. The trifluoromethoxy moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. Compared to its trifluoromethyl analog (C₁₀H₄Cl₂F₃N), the oxygen atom in the trifluoromethoxy group alters steric and electronic interactions, potentially enhancing solubility in polar solvents .

Table 1: Comparative Structural Features

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4,8-Dichloro-6-(trifluoromethoxy)quinoline | Cl (4,8), -OCF₃ (6) | C₁₀H₄Cl₂F₃NO | 281.05 |

| 4,8-Dichloro-6-(trifluoromethyl)quinoline | Cl (4,8), -CF₃ (6) | C₁₀H₄Cl₂F₃N | 266.04 |

Synthetic Pathways

Key Reaction Strategies

While no explicit synthetic routes for 4,8-Dichloro-6-(trifluoromethoxy)quinoline are documented, analogous methods for trifluoromethyl-substituted quinolines suggest plausible approaches:

-

Cyclization of Precursors: Starting with chlorinated aniline derivatives, cyclization via the Skraup or Doebner-Miller reactions could form the quinoline core. Subsequent trifluoromethoxy introduction might involve nucleophilic substitution using trifluoromethoxide (CF₃O⁻) under controlled conditions.

-

Late-Stage Functionalization: Direct functionalization of pre-formed quinoline scaffolds using reagents like trifluoromethyl hypofluorite (CF₃OF) or copper-mediated coupling could install the -OCF₃ group.

Challenges in Synthesis

-

The trifluoromethoxy group’s sensitivity to hydrolysis necessitates anhydrous conditions.

-

Regioselective chlorination at positions 4 and 8 requires precise temperature and catalyst control to avoid polysubstitution .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The chlorine atoms at positions 4 and 8 are susceptible to nucleophilic displacement. For example, reaction with methoxide (CH₃O⁻) could yield methoxy-substituted derivatives, while amine nucleophiles might form aminoquinolines. The electron-withdrawing -OCF₃ group accelerates these substitutions by polarizing the C-Cl bonds.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids could modify the quinoline ring. The -OCF₃ group’s steric bulk may influence coupling efficiency, favoring para-substituted products over ortho derivatives .

Applications in Material Science

Organic Electronics

The electron-deficient quinoline core, combined with -OCF₃’s inductive effects, makes this compound a candidate for electron-transport materials in OLEDs. Comparative studies with -CF₃ analogs indicate higher electron mobility due to reduced crystallinity.

Table 2: Electronic Properties of Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

|---|---|---|---|

| 4,8-Dichloro-6-(trifluoromethoxy)quinoline | -6.2 | -3.1 | 3.1 |

| 4,8-Dichloro-6-(trifluoromethyl)quinoline | -6.0 | -2.9 | 3.1 |

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to streamline -OCF₃ introduction.

-

Biological Screening: Prioritizing in vitro assays against drug-resistant pathogens and cancer cell lines.

-

Material Characterization: Investigating thin-film properties for optoelectronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume